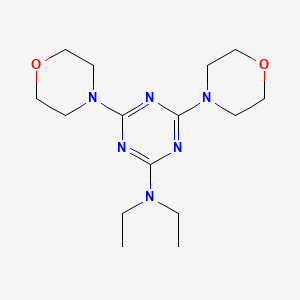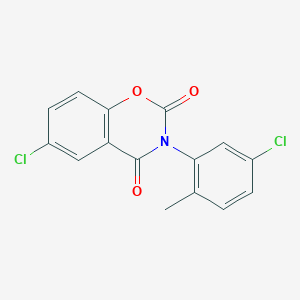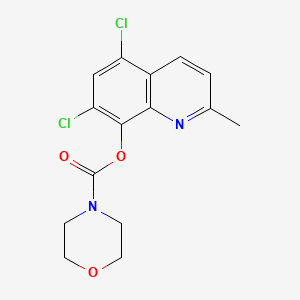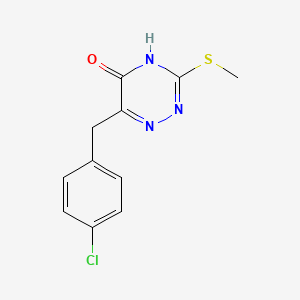![molecular formula C9H13N3O2S B14946572 N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B14946572.png)
N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE is an organic compound with the molecular formula C9H13N3O2S This compound features a pyridine ring substituted with a nitro group and an ethylsulfanyl ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE typically involves the reaction of 5-nitro-2-chloropyridine with 2-(ethylsulfanyl)ethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
While specific industrial production methods for N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Bases like potassium carbonate, solvents like DMF.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and ethylsulfanyl groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(METHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE
- N-[2-(ETHYLSULFANYL)ETHYL]-N-(4-NITRO-2-PYRIDYL)AMINE
- N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-3-PYRIDYL)AMINE
Uniqueness
N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE is unique due to the specific positioning of the nitro group on the pyridine ring and the presence of the ethylsulfanyl ethylamine moiety. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.
This article provides a comprehensive overview of N-[2-(ETHYLSULFANYL)ETHYL]-N-(5-NITRO-2-PYRIDYL)AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H13N3O2S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
N-(2-ethylsulfanylethyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2S/c1-2-15-6-5-10-9-4-3-8(7-11-9)12(13)14/h3-4,7H,2,5-6H2,1H3,(H,10,11) |
Clé InChI |
IDBSZEIYJPLESP-UHFFFAOYSA-N |
SMILES canonique |
CCSCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carbonitrile](/img/structure/B14946492.png)

![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)
![(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B14946513.png)


![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)


![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)
![4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946555.png)

![4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946583.png)
